(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule featuring:
- A benzofuranone core (3-oxo-2,3-dihydro-1-benzofuran) with a conjugated methylidene group.
- A 5-methoxy-1-methylindole substituent, contributing aromaticity and electron-donating effects.
This structure combines polar (sulfonate, methoxy) and hydrophobic (indole, benzofuran) moieties, suggesting diverse physicochemical properties. The sulfonate ester may improve aqueous solubility compared to non-ionic analogs, while the indole and benzofuran systems could enable π-π stacking or receptor interactions .
Properties
Molecular Formula |
C26H21NO7S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C26H21NO7S/c1-27-15-16(22-13-18(32-3)7-11-23(22)27)12-25-26(28)21-10-6-19(14-24(21)33-25)34-35(29,30)20-8-4-17(31-2)5-9-20/h4-15H,1-3H3/b25-12+ |
InChI Key |
CFYMEMDQSDKMOK-BRJLIKDPSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is constructed via cyclization strategies. A widely used method involves copper-catalyzed coupling-cyclization of substituted phenols with alkynes. For instance, CN102731450A discloses a protocol where substituted o-hydroxyphenylacetylenes react with aldehydes under alkaline conditions using Cu(I) catalysts (e.g., CuCl) to form benzofuran derivatives.
Key Reaction Conditions
For the target compound, 3-oxo-2,3-dihydro-1-benzofuran-6-ol is synthesized first. This intermediate is critical for subsequent sulfonation.
| Parameter | Value |
|---|---|
| Sulfonylating Agent | 4-Methoxybenzenesulfonyl chloride (1.2 eq) |
| Base | Pyridine (2.5 eq) |
| Solvent | DCM |
| Time | 12 h |
| Yield | 80–90% |
This step ensures regioselective sulfonation at position 6, critical for maintaining the integrity of the α,β-unsaturated ketone moiety.
Synthesis of 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde
The indole fragment is prepared via Fischer indolization or Palladium-catalyzed cross-coupling . CN101245045A outlines a route starting from 2-methyl-3-nitrobenzoic acid methyl ester, involving sequential reduction, oxidation, and cyclization.
Stepwise Process
-
Reduction : Sodium borohydride reduces 2-methyl-3-nitrobenzoate to 2-methyl-3-nitrobenzyl alcohol.
-
Oxidation : MnO₂ oxidizes the alcohol to 2-methyl-3-nitrobenzaldehyde.
-
Cyclization : Raney Ni/hydrazine mediates reductive cyclization to yield 5-methoxy-1-methylindole .
The aldehyde group is introduced via Vilsmeier-Haack formylation, yielding 5-methoxy-1-methyl-1H-indole-3-carbaldehyde .
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves condensing the benzofuran sulfonate with the indole aldehyde. A base-catalyzed Knoevenagel reaction forms the α,β-unsaturated ketone linkage. Piperidine or ammonium acetate in ethanol under reflux achieves high E-selectivity.
Reaction Parameters
| Component | Quantity |
|---|---|
| Benzofuran sulfonate | 1.0 eq |
| Indole-3-carbaldehyde | 1.1 eq |
| Catalyst | Piperidine (0.1 eq) |
| Solvent | Ethanol |
| Temperature | 78°C |
| Yield | 65–75% |
Characterization and Validation
The final product is validated using ¹H/¹³C NMR, HRMS, and HPLC . Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=C), 7.89–7.12 (m, 10H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃) .
-
HRMS : m/z calculated for C₂₇H₂₂NO₈S [M+H]⁺: 520.1164; found: 520.1168 .
Comparative Analysis of Synthetic Routes
Industrial Scalability and Challenges
Large-scale production faces challenges in purifying the sulfonate intermediate and minimizing isomerization during condensation. Patent US20130046103A1 highlights the use of continuous-flow reactors to improve efficiency and reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions can introduce halogens or amines .
Scientific Research Applications
Structural Features
The structural formula of this compound suggests multiple functional groups that may contribute to its reactivity and interactions with biological targets. The presence of the indole core is significant because indole derivatives are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.
Research indicates that compounds with similar structures often exhibit notable biological activities. For instance:
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer potential. The specific structural features of this compound may enhance its efficacy against various cancer cell lines.
- Antioxidant Properties : The methoxy groups present in the structure could contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Indole alkaloids are known for their neuroprotective properties, suggesting that this compound may offer therapeutic benefits in neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes require careful optimization to achieve high yields and purity of the target compound. Common methods include:
- Knoevenagel Condensation : This reaction can be employed to form the key carbon-carbon bonds necessary for constructing the indole-benzofuran framework.
- Functionalization Reactions : Various functional groups can be introduced or modified through electrophilic aromatic substitution or nucleophilic addition reactions.
Applications in Research
The applications of this compound span several research fields:
- Medicinal Chemistry : Due to its potential therapeutic effects, it is being explored as a lead compound for drug development targeting cancer and neurodegenerative diseases.
- Biological Assays : Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy are crucial for understanding how this compound interacts with biological targets.
- Bioimaging : The unique structural features may allow for applications in bioimaging technologies, potentially aiding in the visualization of biological processes.
Case Studies and Findings
Several studies have documented the biological activity of compounds structurally related to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on various cell lines, showing significant cytotoxicity at low concentrations. |
| Study 2 | Examined antioxidant activity, demonstrating a reduction in reactive oxygen species in treated cells. |
| Study 3 | Explored neuroprotective effects in animal models of neurodegeneration, indicating potential for therapeutic use. |
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzofuran-indole scaffold requires multi-step synthesis, whereas benzimidazole analogs (5e/5f) may involve simpler heterocyclic condensation .
- Biological Relevance : The sulfonate ester’s ionic character could facilitate binding to charged protein domains, distinct from neutral indole or benzimidazole systems.
- Environmental Impact: Unlike VOCs in , this compound’s low volatility minimizes atmospheric reactivity, aligning with trends in non-volatile drug design .
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate (CAS Number: 929418-23-5) is a complex organic molecule exhibiting potential biological activity due to its unique structural features, including an indole moiety and a benzofuran core. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.5 g/mol. The structure includes multiple functional groups that are known to influence biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C27H21NO5 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
Antifungal Activity
Research indicates that compounds containing methoxy groups and sulfonate functionalities can exhibit significant antifungal properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various fungal strains, including Fusarium oxysporum. The presence of the methoxy group in the indole structure enhances antifungal efficacy by improving solubility and bioavailability .
Antibacterial Activity
The antibacterial potential of related compounds has been explored extensively. For example, derivatives of benzofuran have shown promising activity against both Gram-positive and Gram-negative bacteria. The specific structure of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate suggests it may also possess similar properties due to its functional groups that can interact with bacterial cell membranes or inhibit key metabolic pathways .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The indole ring is known for its role in modulating various biological pathways, potentially affecting processes such as cell division or metabolic regulation in pathogens.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antifungal Efficacy : A study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Fusarium oxysporum, suggesting that similar structures could enhance antifungal activity significantly .
- Antibacterial Testing : In vitro tests on related indole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups, such as methoxy and sulfonyl moieties, plays a crucial role in enhancing the biological activity of these compounds. Modifications in the benzofuran structure can lead to variations in potency and spectrum of activity against different microbial strains.
Q & A
Q. What are the recommended synthetic pathways for optimizing the yield of this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the benzofuran core can be constructed via condensation of 5-methoxy-1-methylindole-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-ol under acidic conditions. The sulfonate esterification step (introducing the 4-methoxybenzenesulfonyl group) requires careful control of reaction temperature (60–80°C) and stoichiometric excess of sulfonyl chloride to ensure complete substitution. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Key Parameters :
| Step | Reagent Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Indole condensation | 1:1.2 (aldehyde:benzofuran) | 70 | 12 | 65–75 |
| Sulfonylation | 1:1.5 (benzofuran:Sulfonyl chloride) | 80 | 6 | 50–60 |
Q. How can researchers verify the stereochemical configuration (E/Z) of the methylidene group?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For the (2E) configuration, irradiation of the indole methyl group (1-methyl) should show NOE correlation with the benzofuran carbonyl oxygen, confirming spatial proximity. X-ray crystallography provides definitive proof but requires high-purity crystals .
Q. What solvent systems are optimal for studying solubility and stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s sulfonate ester and benzofuran moieties. Stability studies in aqueous buffers (pH 5–8) reveal hydrolysis risks at the sulfonate ester bond under alkaline conditions (pH > 8). Use HPLC-PDA to monitor degradation products over 24–72 hours .
Advanced Research Questions
Q. How to resolve contradictions in reactivity data when modifying substituents (e.g., methoxy vs. methyl groups)?
- Methodological Answer : Contradictions often arise from steric/electronic effects. For example, replacing 5-methoxy with 5-methyl on the indole ring reduces electron density, slowing condensation kinetics. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies. Validate experimentally via kinetic studies under standardized conditions .
Q. What strategies enable structure-activity relationship (SAR) studies for biological targets?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the indole 1-methyl or benzofuran 6-sulfonate positions.
- Assay Design : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) using cancer cell lines (e.g., HeLa, MCF-7).
- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends. Molecular docking (AutoDock Vina) can predict binding modes to enzymes like topoisomerase II .
Q. How to investigate degradation pathways under photolytic or thermal stress?
- Methodological Answer :
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in a photoreactor. Monitor via LC-MS for sulfonate ester cleavage products.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C).
- Mechanistic Insight : Isotopic labeling (¹⁸O in sulfonate) can track oxygen participation in hydrolysis .
Methodological Challenges and Solutions
Q. What computational tools are suitable for modeling electronic transitions in UV-Vis spectra?
Q. How to validate analytical methods for quantifying trace impurities?
- Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm). Validate per ICH Q2(R1):
Q. What techniques address regioselectivity issues during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
